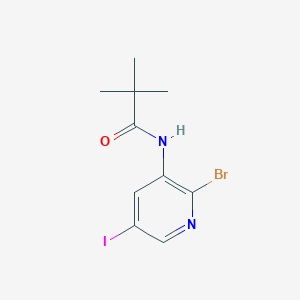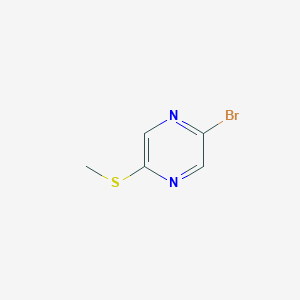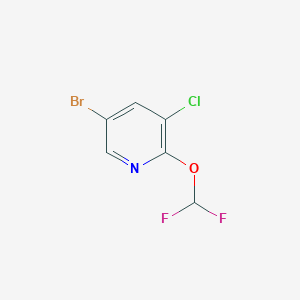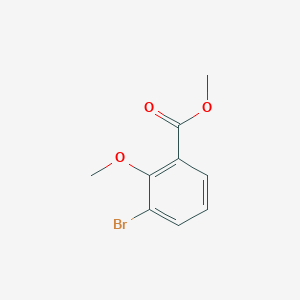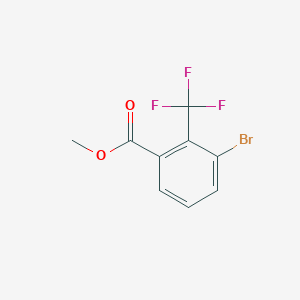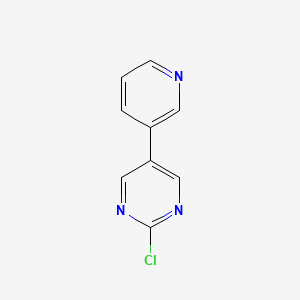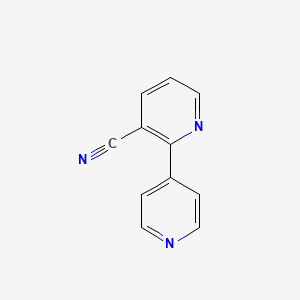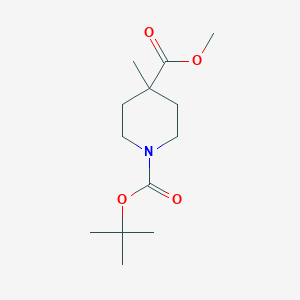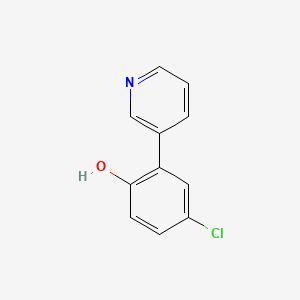
4-Chloro-2-(pyridin-3-yl)phenol
Übersicht
Beschreibung
“4-Chloro-2-(pyridin-3-yl)phenol” is a chemical compound with the molecular formula C11H8ClNO . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(pyridin-3-yl)phenol” were not found, pyridine synthesis methods can be applied . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(pyridin-3-yl)phenol” can be analyzed using techniques such as IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 19F NMR spectrum .
Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2-(pyridin-3-yl)phenol” can be studied using various techniques. For instance, IR spectrum can provide information about the functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(pyridin-3-yl)phenol” include its molecular weight (205.64), molecular formula (C11H8ClNO), and its physical form as a solid .
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
4-Chloro-2-(pyridin-3-yl)phenol has been utilized in catalysis, showcasing its potential in the synthesis of complex molecules. For instance, it has been used in the oxidative polycondensation of phenolic compounds, leading to the creation of oligomers with potential applications in materials science and engineering (Kaya, Çulhaoğlu, & Şenol, 2007). Additionally, it's involved in the synthesis of high-spin Mn aggregates, demonstrating its utility in constructing magnetic materials (Bai et al., 2018).
Environmental Applications
The role of 4-Chloro-2-(pyridin-3-yl)phenol extends into environmental science, particularly in the degradation of phenolic pollutants. Enzymatic oxidation using phenol oxidizing enzymes like peroxidases and polyphenol oxidases with 4-Chloro-2-(pyridin-3-yl)phenol as a target has been studied for wastewater treatment (Aitken, Massey, Chen, & Heck, 1994). This reflects its potential in mitigating environmental pollutants through bio-catalytic processes.
Material Science
In material science, the synthesis and characterization of oligo-4-[(pyridin-3-ylimino)methyl]phenol, derived from 4-Chloro-2-(pyridin-3-yl)phenol, show promise in the development of novel materials. The oxidative polycondensation of the compound has yielded oligomers with enhanced thermal stability, indicating its utility in creating materials with specific thermal properties (Kaya & Çulhaoğlu & Şenol, 2007).
Magnetic Materials
The compound's application in constructing high-spin manganese clusters showcases its relevance in developing new magnetic materials. These materials have potential uses in data storage, magnetic sensors, and other technologies that require materials with specific magnetic properties (Bai et al., 2018).
Safety And Hazards
While specific safety and hazard information for “4-Chloro-2-(pyridin-3-yl)phenol” was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
Future research directions could involve the development of novel heterocyclic compounds with potential biological activities. For instance, the pyrimidine moiety, which is similar to the structure of “4-Chloro-2-(pyridin-3-yl)phenol”, has been used in the design of privileged structures in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-chloro-2-pyridin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-4-11(14)10(6-9)8-2-1-5-13-7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVUKPKQAWQANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyridin-3-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




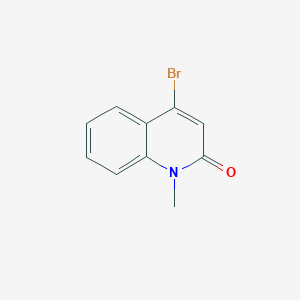
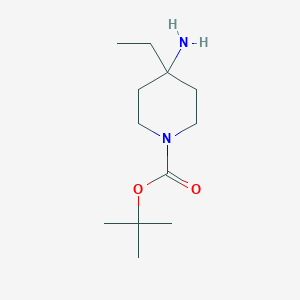
![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)
